4-bromo-N-(2,3-dimethylphenyl)benzamide
CAS No.: 331270-86-1
Cat. No.: VC6997826
Molecular Formula: C15H14BrNO
Molecular Weight: 304.187
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 331270-86-1 |
|---|---|
| Molecular Formula | C15H14BrNO |
| Molecular Weight | 304.187 |
| IUPAC Name | 4-bromo-N-(2,3-dimethylphenyl)benzamide |
| Standard InChI | InChI=1S/C15H14BrNO/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,1-2H3,(H,17,18) |
| Standard InChI Key | NQABJIFVOCNILP-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)Br)C |
Introduction
4-Bromo-N-(2,3-dimethylphenyl)benzamide is an organic compound characterized by its benzamide structure, featuring a bromine atom at the para position of the phenyl ring and two methyl groups at the 2 and 3 positions of the phenyl ring. This compound has a molecular formula of C15H14BrNO and a molecular weight of 304.18 g/mol . Its unique structural arrangement contributes to distinct chemical and biological properties, making it a subject of interest for potential applications in various fields.
Synthesis
The synthesis of 4-bromo-N-(2,3-dimethylphenyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2,3-dimethylaniline. This reaction is usually conducted in the presence of a base such as triethylamine or pyridine to neutralize hydrochloric acid produced during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to achieve complete conversion to the desired product.
Biological Activities
Research indicates that 4-bromo-N-(2,3-dimethylphenyl)benzamide may exhibit significant biological activities, including potential roles as an enzyme inhibitor and as a ligand in receptor binding assays. The bromine atom and the benzamide group play crucial roles in its interaction with biological targets, potentially leading to therapeutic applications in areas such as cancer treatment and antimicrobial activity.
Structural Similarities and Differences
Compounds similar to 4-bromo-N-(2,3-dimethylphenyl)benzamide include 4-chloro-N-(2,3-dimethylphenyl)benzamide and 2-bromo-N-(3,4-dimethylphenyl)benzamide. These compounds share similar benzamide structures but differ in the position and type of halogen substituents and the arrangement of methyl groups on the phenyl ring. For example, 4-chloro-N-(2,3-dimethylphenyl)benzamide features a chlorine atom instead of bromine and exhibits distinct intermolecular interactions such as N-H···O hydrogen bonds and C-H···π interactions .
Future Research Directions
Further research is necessary to fully elucidate the biological pathways and molecular targets involved in the effects of 4-bromo-N-(2,3-dimethylphenyl)benzamide. This includes detailed studies on its enzyme inhibition properties and receptor binding capabilities, which could provide insights into its therapeutic potential. Additionally, exploring its chemical reactivity and stability under various conditions could expand its applications in both research and industrial settings.
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